molecular formula C18H18N2O6S2 B2862145 methyl N-[4-({2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)phenyl]carbamate CAS No. 2320928-69-4

methyl N-[4-({2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)phenyl]carbamate

Cat. No.: B2862145
CAS No.: 2320928-69-4
M. Wt: 422.47
InChI Key: MXWWQGHAVYZVRW-UHFFFAOYSA-N
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Description

Methyl N-[4-({2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)phenyl]carbamate is a complex organic compound with a unique structure that includes a furan ring, a thiophene ring, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[4-({2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)phenyl]carbamate typically involves multi-step organic reactions The process begins with the preparation of the furan and thiophene intermediates, followed by their coupling through a sulfamoyl linkage

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[4-({2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The sulfamoyl and carbamate groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.

Major Products

Scientific Research Applications

Methyl N-[4-({2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)phenyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of methyl N-[4-({2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-2,2-dithiophen-2-ylacetate: Shares structural similarities with the thiophene and furan rings.

    Indole derivatives: Known for their diverse biological activities and structural complexity.

Uniqueness

Methyl N-[4-({2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)phenyl]carbamate is unique due to its combination of a furan ring, a thiophene ring, and a sulfamoyl group, which confer distinct chemical and biological properties not commonly found in other compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl N-[4-[[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6S2/c1-25-18(22)20-12-4-6-13(7-5-12)28(23,24)19-11-14(21)15-8-9-16(26-15)17-3-2-10-27-17/h2-10,14,19,21H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWWQGHAVYZVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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